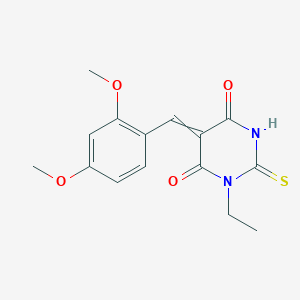![molecular formula C22H24N4OS B5552414 9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)
9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a compound related to the broader class of diazaspiro undecanes. These compounds are known for their potential in various pharmacological applications, though we will focus on their synthesis, structure, and chemical properties, excluding their drug usage and side effects.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines. The process involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of a β-dicarbonyl nucleophile in the presence of Ti(O i Pr) 4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of similar diazaspirocycles has been characterized by single crystal X-ray diffraction. For example, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was synthesized and structurally characterized, demonstrating a complex molecular arrangement (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of diazaspirocycles often involve their interaction with various functional groups. For instance, the aminomethylation reaction of related diazaspirocycles in the presence of primary aliphatic amines and aqueous formaldehyde leads to the formation of substituted diazaspirocyclic derivatives (Khrustaleva et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and thermodynamic properties, have been studied. For instance, the crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was characterized, revealing insights into its physical properties (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes are influenced by their functional groups and molecular structure. For example, the annulation of primary amines to diazaspirocycles, utilizing specific resin linkers, highlights the reactivity and potential for chemical modification of these compounds (Macleod et al., 2006).
特性
IUPAC Name |
9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-20-5-8-22(16-26(20)15-17-6-11-23-12-7-17)9-13-25(14-10-22)21-24-18-3-1-2-4-19(18)28-21/h1-4,6-7,11-12H,5,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEMOKNZIMAIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4S3)CN(C1=O)CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)